(Z)-methyl 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole-5-carboxylate
Description
This compound is a heterocyclic organic molecule featuring a fused pyrazole-thiazole core with distinct substituents: a methyl ester group at position 5 of the thiazole ring, a furan-2-ylmethyl moiety at position 3, and a 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl imino group at position 2. The (Z)-configuration of the imine bond is critical for its stereochemical stability and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-3-(furan-2-ylmethyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-18(20(27)26(24(14)3)16-9-6-5-7-10-16)23-22-25(13-17-11-8-12-30-17)15(2)19(31-22)21(28)29-4/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMMZSCJMCWCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=C(S3)C(=O)OC)C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)-3-(furan-2-ylmethyl)-4-methyl-2,3-dihydrothiazole-5-carboxylate is a complex organic compound that exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, pyrazole moiety, and furan substituent, which contribute to its diverse biological activities. The presence of the imino group plays a critical role in its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess antibacterial and antifungal activities. A study highlighted that similar compounds demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) in the range of 0.78 μg/ml to 1.562 μg/ml .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound class is notable. Pyrazole derivatives have been reported to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the suppression of pro-inflammatory cytokines and mediators .
Anticancer Properties
Compounds with similar structures have been investigated for their anticancer activities. Studies suggest that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The presence of the thiazole ring is particularly linked to enhanced cytotoxicity against specific cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : They may act on various receptors involved in pain perception and inflammatory responses.
- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers in cells, contributing to their protective effects.
Case Studies
Several studies have documented the synthesis and evaluation of biological activities of related compounds:
- Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and tested their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial effects with specific structural modifications enhancing activity .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiazole-containing compounds. It was found that these compounds effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocyclic systems and substituent variations. Below is a comparative analysis using data inferred from the evidence and structural analogs:
Table 1: Structural and Functional Comparison
Key Findings :
The furan-2-ylmethyl group introduces π-π stacking capabilities absent in simpler pyrazole derivatives, which could improve interactions with aromatic residues in proteins .
Substituent Effects: The methyl ester group at position 5 enhances solubility in polar solvents compared to non-esterified analogs, as seen in the quinazolinone derivative . The 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl imino group is a shared feature with the quinazolinone analog, suggesting both compounds may target similar enzyme active sites (e.g., kinases or dehydrogenases) .
Spectral and Crystallographic Data: While NMR data for the target compound are unavailable, highlights the utility of $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR in resolving complex substituent patterns in similar molecules (e.g., Isorhamnetin-3-O-glycoside) .
Toxicity and Environmental Impact: No toxicity data are available for the target compound. However, emphasize the importance of rigorous environmental monitoring for structurally complex organics, particularly those with aromatic and heteroaromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
